What are the fundamental properties of Tris(perfluorophenyl)borane?
What are the fundamental properties of Tris(perfluorophenyl)borane?
An In-depth Technical Guide to the Core Properties of Tris(perfluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
Tris(perfluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a powerful and versatile organoboron compound that has garnered significant attention in various fields of chemistry.[1] Its unique electronic properties, stemming from the highly electron-withdrawing pentafluorophenyl groups, make it an exceptionally strong Lewis acid and a cornerstone in modern catalysis and synthesis.[2] This guide provides a comprehensive overview of the fundamental properties of Tris(perfluorophenyl)borane, including its physical and spectroscopic characteristics, chemical reactivity, and key applications, supplemented with experimental protocols and graphical representations of its behavior.
Physical and Spectroscopic Properties
Tris(perfluorophenyl)borane is a white, volatile solid that is thermally stable at temperatures well over 200 °C.[3] It is also resistant to oxygen and tolerant to water, although it readily forms adducts with water.[3] Its solubility in various organic solvents makes it a convenient reagent in a wide range of reaction conditions.[4]
Table 1: Physical Properties of Tris(perfluorophenyl)borane
| Property | Value |
| Molecular Formula | C₁₈BF₁₅ |
| Molecular Weight | 511.98 g/mol [5] |
| Appearance | Colorless to white solid[5] |
| Melting Point | 126-131 °C[4][5] |
| Solubility | Soluble in hexane, chloroform, dichloromethane, and toluene (B28343).[4] |
| Dipole Moment | 0 D[5] |
Table 2: Spectroscopic Data of Tris(perfluorophenyl)borane
| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹¹B NMR | ~60 ppm (in C₆D₆ for the tricoordinated species)[6] |
| ~0 ppm (for the tetracoordinated BCF·H₂O complex)[6] | |
| ¹⁹F NMR | δ -129.1 (ortho-F), -142.0 (para-F), -160.3 (meta-F) (in C₆D₆) |
| IR Spectroscopy | Key C-F and B-C stretching bands are characteristic. |
| UV-Vis | λmax ≈ 306 nm (in Toluene)[4] |
Chemical Properties and Reactivity
The core of Tris(perfluorophenyl)borane's utility lies in its potent Lewis acidity. The three electron-withdrawing pentafluorophenyl substituents render the central boron atom highly electrophilic and capable of accepting electron pairs from a wide variety of Lewis bases.[7]
Lewis Acidity
The Lewis acidity of B(C₆F₅)₃ has been quantified using various methods, including the Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule.[8] The acceptor number (AN) for B(C₆F₅)₃ is 82, indicating a Lewis acidity comparable to boron trifluoride (BF₃) but less than boron trichloride (B1173362) (BCl₃).[5][8] Despite not being the absolute strongest Lewis acid, its high stability and the inertness of its B-C bonds make it an "ideal Lewis acid" for many applications.[3]
Frustrated Lewis Pairs (FLPs)
A significant area of research involving Tris(perfluorophenyl)borane is its application in Frustrated Lewis Pairs (FLPs).[7] An FLP is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[7] This "frustrated" state leaves both the acidic and basic sites available to react with small molecules. The combination of B(C₆F₅)₃ with a bulky phosphine (B1218219), such as tri-tert-butylphosphine (B79228) (tBu₃P), can activate dihydrogen (H₂), leading to metal-free hydrogenations.[9]
Catalysis
Tris(perfluorophenyl)borane is a highly effective catalyst for a variety of organic transformations, including:
-
Polymerization: It serves as a co-catalyst in olefin polymerization.[7]
-
Hydrosilylation: It catalyzes the addition of silanes to unsaturated bonds.[10][11]
-
Reductions and Alkylations: Its strong Lewis acidity facilitates various reduction and alkylation reactions.[12]
-
Aldol-type Reactions: It can catalyze aldol-type condensation reactions.[4]
Experimental Protocols
Synthesis of Tris(perfluorophenyl)borane
A common method for the synthesis of Tris(perfluorophenyl)borane involves the reaction of a Grignard reagent with boron trichloride.[3]
Materials:
-
Magnesium turnings
-
Bromopentafluorobenzene (B106962) (C₆F₅Br)
-
Boron trichloride (BCl₃)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous pentane
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings in anhydrous diethyl ether.
-
Slowly add bromopentafluorobenzene to the suspension to form the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr).
-
Cool the Grignard solution to 0 °C and slowly add a solution of boron trichloride in diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by sublimation at approximately 120 °C under high vacuum to yield pure Tris(pentafluorophenyl)borane as a white crystalline solid.[13]
Activation of Dihydrogen using a Frustrated Lewis Pair
This protocol describes a general procedure for the activation of H₂ using the B(C₆F₅)₃/tBu₃P system.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Tri-tert-butylphosphine (tBu₃P)
-
Anhydrous toluene
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve Tris(pentafluorophenyl)borane in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, prepare a solution of tri-tert-butylphosphine in anhydrous toluene.
-
Slowly add the phosphine solution to the borane (B79455) solution while stirring. Due to steric hindrance, a classical adduct will not form.
-
Connect the Schlenk flask to a hydrogen gas line and purge the flask with H₂.
-
Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the solution at room temperature.
-
The reaction leads to the heterolytic cleavage of H₂, forming the phosphonium (B103445) borate (B1201080) salt [tBu₃PH]⁺[HB(C₆F₅)₃]⁻, which may precipitate from the solution. The product can be characterized by NMR spectroscopy.[9]
Mandatory Visualization
Caption: Molecular structure of Tris(perfluorophenyl)borane.
Caption: H₂ activation by a Frustrated Lewis Pair.
Caption: Simplified catalytic cycle for hydrosilylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]
- 4. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]
- 5. Tris(pentafluorophenyl)boron [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
- 10. B(C6F5)3-Catalyzed Hydrosilylation of Vinylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tris(pentafluorophenyl)borane | Perfluorotriphenylboron | (C6F5)3B – Ereztech [ereztech.com]
- 13. rsc.org [rsc.org]
